molecular formula C11H20FNO3 B592310 Tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1303972-97-5

Tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B592310
CAS No.: 1303972-97-5
M. Wt: 233.283
InChI Key: JOKNUZASZUDOEI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used to study the effects of fluorinated piperidine derivatives on biological systems. It may also serve as a building block for the synthesis of biologically active molecules .

Medicine: In medicinal chemistry, this compound is investigated for its potential use in the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

Comparison with Similar Compounds

Comparison: Tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to the specific positioning of the fluorine and hydroxymethyl groups on the piperidine ring. This unique structure can result in different chemical reactivity and biological activity compared to its similar compounds . For example, the presence of the fluorine atom at the 4-position can significantly influence the compound’s electronic properties and its interaction with biological targets .

Properties

IUPAC Name

tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKNUZASZUDOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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